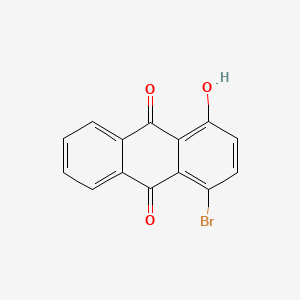

1-Bromo-4-hydroxyanthracene-9,10-dione

Description

Contextualization of Anthraquinone (B42736) Derivatives in Organic Chemistry

Anthraquinones are a large class of aromatic compounds based on the parent structure of anthraquinone. This fundamental framework is derived from anthracene (B1667546) and is characterized by a 9,10-dioxoanthracene core. The anthraquinone scaffold is a cornerstone in both natural product chemistry and industrial applications.

Historically, anthraquinone derivatives have been pivotal in the dye industry, with natural dyes like alizarin (B75676) from the madder plant being used for centuries. wikipedia.org The development of synthetic routes to these dyes in the 19th century marked a significant milestone in industrial organic chemistry. wikipedia.org Today, anthraquinone-based dyes are known for their vibrant colors and excellent lightfastness, finding use as disperse dyes for synthetic fibers. google.comrsc.org

Beyond colorants, the applications of anthraquinone derivatives are extensive. They are utilized in the large-scale industrial production of hydrogen peroxide through the anthraquinone process. In the pulp and paper industry, they act as catalysts to improve the efficiency of wood delignification. Furthermore, the unique redox properties of anthraquinones have led to their investigation in modern technologies such as redox flow batteries for energy storage and as chemical sensors. The rigid, planar structure of the anthraquinone core also makes it an attractive building block for the synthesis of complex organic materials.

Significance of Halogenated and Hydroxylated Anthraquinones in Academic Research

The introduction of halogen and hydroxyl substituents onto the anthraquinone framework dramatically influences the molecule's chemical reactivity and biological activity, making these derivatives a fertile ground for academic research.

Halogenated Anthraquinones: The presence of a halogen, such as bromine in 1-Bromo-4-hydroxyanthracene-9,10-dione, provides a reactive handle for a variety of synthetic transformations. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. nih.gov This reactivity is particularly valuable in the construction of more complex molecules. Furthermore, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. nih.govblazingprojects.com This capability opens avenues for the synthesis of novel materials and potential therapeutic agents. While halogenated anthraquinones are a less common group of natural pigments, some have been found to exhibit notable biological activities, including cytotoxic effects.

Hydroxylated Anthraquinones: The hydroxyl group also imparts significant chemical and biological properties. It can influence the electronic properties of the anthraquinone system and is often crucial for the biological activity of these compounds. For instance, studies have shown that hydroxyl groups are essential for the antibacterial activity of certain anthraquinones and can stabilize the complex formed between the anthraquinone molecule and DNA. The position of the hydroxyl groups can also impact the molecule's activity.

The combination of both halogen and hydroxyl groups in a single anthraquinone molecule, as seen in this compound, creates a bifunctional scaffold with enhanced potential for the development of novel compounds with tailored properties.

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a synthetic intermediate. Its chemical properties make it a valuable starting material for creating a diverse array of more complex molecules with potential applications in dye chemistry and medicinal chemistry.

The synthesis of this compound is typically achieved through the electrophilic bromination of 4-hydroxyanthracene-9,10-dione. nih.gov This process introduces the bromine atom at a specific position on the anthraquinone ring.

In Dye Synthesis: This compound serves as a precursor for the creation of disperse dyes. The bromo and hydroxyl groups can be chemically modified to produce a range of colors. The general strategy involves nucleophilic substitution of the bromine atom with various amines or other chromophoric groups to tune the final color of the dye. These resulting dyes are particularly useful for coloring synthetic fabrics like polyester. rsc.org

In Medicinal Chemistry: A significant research trajectory for this compound is its use as a scaffold for the synthesis of novel bioactive compounds, particularly those with potential anticancer properties. evitachem.com The anthraquinone core is a known DNA intercalator, and many anticancer drugs are based on this structure. The bromo and hydroxyl groups on this compound allow for the attachment of various side chains, which can enhance the molecule's interaction with biological targets and improve its therapeutic profile. Research in this area often involves the synthesis of a library of derivatives followed by screening for cytotoxic activity against various cancer cell lines. While specific studies detailing the biological activity of direct derivatives of this compound are not extensively published, the broader class of substituted hydroxyanthraquinones has shown significant promise. For example, related 1,4-dihydroxyanthraquinone derivatives have been synthesized and shown to possess potent anticancer properties. nih.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₇BrO₃ | nih.gov |

| Molecular Weight | 303.11 g/mol | nih.gov |

| Appearance | Light yellow to brown powder or crystalline solid | nih.gov |

| Melting Point | Approximately 232 °C | nih.gov |

| Solubility | Generally soluble in organic solvents like DMSO | nih.gov |

Illustrative Biological Activity of a Related Anthraquinone Derivative

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Anthracene-9,10-dione derivative 50 | CaSki (Human papillomavirus positive cancer) | 0.3 | rsc.org |

Properties

IUPAC Name |

1-bromo-4-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESCKGLGPVJVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348420 | |

| Record name | STK008287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6374-82-9 | |

| Record name | STK008287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Bromo 4 Hydroxyanthracene 9,10 Dione and Its Precursors

Retrosynthetic Analysis and Key Precursor Chemistry

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This process involves breaking down the target molecule into precursor fragments, known as synthons, through a series of "disconnections" that correspond to the reverse of known chemical reactions. amazonaws.com

For 1-Bromo-4-hydroxyanthracene-9,10-dione, two primary retrosynthetic disconnections are considered:

C-Br Bond Disconnection: The most straightforward disconnection involves breaking the bond between the aromatic ring and the bromine atom. This suggests that the immediate precursor is 4-hydroxyanthracene-9,10-dione. The forward reaction would be a direct electrophilic aromatic substitution (bromination) of this precursor. evitachem.com

C-OH Bond Disconnection: An alternative disconnection breaks the bond between the aromatic ring and the hydroxyl group. This points to a 1-bromoanthracene-9,10-dione derivative as the key precursor. The corresponding forward reaction would be a hydroxylation or a nucleophilic substitution to introduce the hydroxyl group. A common industrial approach for a related compound involves the hydrolysis of a bromo-substituent at the 4-position, suggesting a dibromo-anthraquinone could be a key intermediate in this pathway. google.com

These analyses identify 4-hydroxyanthracene-9,10-dione and 1-bromoanthracene-9,10-dione derivatives as the principal precursors for the synthesis of the target molecule.

Direct Synthesis Approaches to this compound

Direct synthesis methods aim to introduce the required functional groups in a single step from a readily available precursor.

The most common method for synthesizing this compound is the direct bromination of 4-hydroxyanthracene-9,10-dione. evitachem.com This reaction is an electrophilic aromatic substitution. The hydroxyl group at the C-4 position is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the C-1 position (ortho to the hydroxyl group) is targeted.

The reaction is typically carried out by treating 4-hydroxyanthracene-9,10-dione with bromine in a suitable solvent, such as acetic acid or dichloromethane. evitachem.com Careful control of reaction conditions, particularly temperature, is necessary to achieve high regioselectivity and optimize the yield of the desired 1-bromo isomer. evitachem.com

Synthesizing the target molecule by hydroxylating a bromo-anthraquinone precursor is less direct. General photochemical hydroxylation of anthracene-9,10-dione in sulfuric acid has been shown to produce a mixture of 1-hydroxy and 2-hydroxy isomers, indicating that direct hydroxylation may lack the necessary regioselectivity for this specific target. rsc.org

A more viable, though multi-step, approach involves the selective hydrolysis of a bromo-substituent. For instance, in the synthesis of the related compound 1-amino-2-bromo-4-hydroxyanthraquinone (B89553), a 1-amino-2,4-dibromoanthraquinone (B109406) intermediate is treated with sulfuric acid in the presence of boric acid. google.com This process selectively replaces the bromine atom at the 4-position with a hydroxyl group. google.com This demonstrates that a bromo group can be converted to a hydroxyl group, although it is often part of a more complex pathway rather than a direct hydroxylation of a monobromo-anthraquinone.

Multi-step Synthetic Pathways to this compound

Multi-step pathways are often employed to achieve higher purity and better yields, especially for complex substituted anthraquinones. A well-documented process for the analogous 1-amino-2-bromo-4-hydroxyanthraquinone illustrates this approach, which could be adapted for the target compound. google.com The synthesis begins with 1-aminoanthraquinone (B167232) and proceeds through a di-bromination followed by a selective hydrolysis. google.com

The key steps are detailed in the table below:

| Step | Reaction | Key Reagents | Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Dibromination | 1-aminoanthraquinone, Bromine, Iodine (catalyst) | Concentrated sulfuric acid, 100°C, 12 hours | 1-amino-2,4-dibromoanthraquinone | Not isolated | google.com |

| 2 | Selective Hydrolysis | Aldehyde | Elevated temperature, 1-2 hours | 1-amino-2-bromo-4-hydroxyanthraquinone | 93.7% | google.com |

This pathway highlights how controlling the reactivity of different positions on the anthraquinone (B42736) ring through multiple steps can lead to the desired product with high efficiency. google.com Similarly complex routes have been developed for other bromo-anthraquinones, such as the four-step process to create 2,9,10-tribromoanthracene-1,4-dione from 9,10-dibromoanthracene (B139309). researchgate.netbeilstein-journals.org

Catalytic Methodologies in the Synthesis of this compound

Catalysts play a crucial role in enhancing the efficiency and selectivity of synthetic reactions involving anthraquinone derivatives.

Iodine: In the bromination of 1-aminoanthraquinone, a small amount of iodine powder is used as a catalyst to facilitate the electrophilic substitution. google.com

Silver Ions (Ag+): Silver-ion assisted solvolysis is a key step in the synthesis of functionalized anthracene (B1667546) derivatives from highly brominated precursors. For example, silver ions induce substitution reactions on hexabromotetrahydroanthracene to produce precursors for brominated 1,4-anthraquinones. researchgate.netbeilstein-journals.org

Copper: The Ullmann coupling reaction, which typically uses a copper catalyst, is a classic method for forming C-N, C-O, and C-S bonds on an aromatic core. This reaction is widely used to synthesize 4-substituted anthraquinones by reacting bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with various amines or other nucleophiles. researchgate.net

Natural Acid Catalysts: Research into green chemistry has shown that natural catalysts, such as the citric acid found in lime and lemon juice, can be used to catalyze the synthesis of related heterocyclic structures like xanthenes. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in Synthesis

To maximize product yield and purity while minimizing reaction time and environmental impact, the optimization of reaction conditions is essential. Key parameters include the choice of solvent, reagent stoichiometry, temperature, reaction time, and the use of modern techniques like microwave assistance. evitachem.comscielo.br

Microwave-assisted organic synthesis, for example, can lead to faster, safer, and more selective reactions compared to conventional heating methods. jksus.org The optimization of oxidant concentration, solvent, and reaction time has been shown to be critical in the synthesis of other complex molecules, where reducing reaction times from 20 hours to 4 hours was achieved without sacrificing yield. scielo.br In the synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone, maintaining precise temperatures and reaction times during bromination and hydrolysis is crucial for achieving a high yield of 93.7% and preventing the formation of unwanted byproducts. google.com

The following table summarizes key optimization strategies:

| Parameter | Condition/Method | Effect | Example System | Reference |

|---|---|---|---|---|

| Temperature | Precise control (e.g., 100°C for bromination, 95°C for hydrolysis) | Maximizes desired product formation, minimizes side reactions. | Synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone | google.com |

| Solvent | Use of "greener" solvents like acetonitrile. | Provides a good balance of conversion and selectivity, reduces environmental impact. | Oxidative coupling of phenylpropanoids | scielo.br |

| Reaction Time | Reduction from 20 hours to 4 hours. | Improves efficiency and can increase selectivity by reducing byproduct formation. | Silver(I)-promoted oxidative coupling | scielo.br |

| Technology | Microwave-assisted synthesis. | Accelerates reaction rates, improves selectivity and economic efficiency. | Diels-Alder cycloaddition of 9-bromoanthracene (B49045) | jksus.org |

Green Chemistry Principles in the Synthesis of Anthraquinone Derivatives

The synthesis of anthraquinone derivatives, including this compound, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. The application of these principles to anthraquinone synthesis addresses long-standing challenges associated with traditional methods, which often involve harsh reaction conditions and the use of toxic reagents and solvents.

A significant focus of green chemistry in this area is the development of cleaner catalytic systems. Traditional Friedel-Crafts acylation reactions for synthesizing anthraquinones often rely on stoichiometric amounts of Lewis acids and liquid-phase Brønsted acids, which are corrosive and generate significant waste. google.com To mitigate this, research has shifted towards the use of solid acid catalysts and other environmentally benign alternatives. google.comresearchgate.net

Another key aspect is the replacement of hazardous solvents with greener alternatives. google.com The use of water, solvent-free conditions, and innovative solvent systems like deep eutectic solvents represents a significant step towards more sustainable synthetic protocols. researchgate.netrasayanjournal.co.inresearchgate.netliberty.edu Furthermore, the adoption of alternative energy sources, such as microwave irradiation, can lead to faster reactions, higher yields, and reduced energy consumption compared to conventional heating methods. rasayanjournal.co.intsijournals.comjksus.org

The concept of atom economy , which measures the efficiency of a reaction in incorporating atoms from the reactants into the final product, is a central tenet of green chemistry. jocpr.comwordpress.comwikipedia.org Designing synthetic routes with high atom economy is crucial for minimizing waste at the molecular level. wordpress.comjk-sci.com

The following table summarizes key green chemistry strategies applied to the synthesis of anthraquinone derivatives:

| Green Chemistry Principle | Application in Anthraquinone Synthesis | Benefits |

| Use of Catalysis | Replacement of stoichiometric reagents with solid acid catalysts, alum, or biocatalysts. google.comresearchgate.netresearchgate.net | Reduced waste, easier catalyst separation and recycling, milder reaction conditions. |

| Safer Solvents and Reaction Conditions | Utilization of water, solvent-free (dry media) synthesis, or deep eutectic solvents. researchgate.netgoogle.comrasayanjournal.co.inresearchgate.netliberty.edu | Reduced toxicity, lower environmental impact, improved safety. google.com |

| Design for Energy Efficiency | Application of microwave-assisted synthesis. rasayanjournal.co.intsijournals.comjksus.org | Faster reaction times, higher yields, lower energy consumption, more selective reactions. tsijournals.comjksus.org |

| High Atom Economy | Designing reactions, such as addition and isomerization reactions, that maximize the incorporation of reactant atoms into the final product. wikipedia.orgjk-sci.com | Minimization of byproducts and waste, increased efficiency. wikipedia.org |

| Use of Renewable Feedstocks | Exploring the synthesis of anthraquinones from biomass-derived materials. nih.gov | Reduced reliance on fossil fuels, increased sustainability. nih.gov |

Detailed research findings have demonstrated the practical benefits of these green approaches. For instance, the use of solid acid catalysts in Friedel-Crafts reactions for anthraquinone synthesis has been shown to allow for solvent-free conditions and catalyst reusability for multiple runs without a significant loss in product yield. researchgate.net Similarly, microwave-assisted synthesis of anthraquinone dyes has been accomplished in a single pot without the need for solvents, drastically reducing reaction times from hours to minutes. rasayanjournal.co.intsijournals.com

The synthesis of anthraquinone derivatives in aqueous media using alum as a catalyst at ambient temperature has also been reported, offering an environmentally friendly and high-yield pathway. researchgate.net These methods highlight a clear trend towards developing more sustainable and efficient synthetic strategies for this important class of compounds.

The following table outlines specific examples of green synthetic methods for anthraquinone derivatives:

| Synthetic Method | Catalysts/Conditions | Key Findings |

| Friedel-Crafts Reaction | Solid acid catalysts (e.g., M(IV)PWs), solvent-free. researchgate.net | Single-step synthesis with good yields; catalyst can be regenerated and reused. researchgate.net |

| Condensation Reaction | Microwave irradiation, solvent-free. rasayanjournal.co.intsijournals.com | Drastically reduced reaction times; single-pot synthesis. rasayanjournal.co.intsijournals.com |

| Friedel-Crafts Acylation | Alum (KAl(SO4)2·12H2O), water as solvent. researchgate.net | High yields (70–96%) at ambient temperature; environmentally friendly. researchgate.net |

| Oxidation of Anthracene | Starch-modified Fe-Zr/γ-Al2O3 catalyst, O2 as oxidant. google.com | Environmentally friendly oxidant (air); potential for large-scale, low-pollution production. google.com |

| Diels-Alder Reaction | Lewis or Brønsted acids, dimethylsulfoxide (DMSO) as dehydrogenating agent. google.com | High selectivity and yield in a one-pot reaction. google.com |

While specific studies on the green synthesis of this compound are not extensively detailed in the provided search results, the principles and methods applied to the broader class of anthraquinone derivatives are directly relevant. For example, the bromination of anthraquinone derivatives has been achieved using milder reagents like HBr with H2O2 or m-CPBA, and in eco-friendly deep eutectic solvents, which could be adapted for the synthesis of the target compound. liberty.edu The precursor for the synthesis of this compound is typically 4-hydroxyanthracene-9,10-dione, which is subjected to a bromination reaction. evitachem.com Applying green chemistry principles to this bromination step, such as using safer solvents and minimizing waste, would align with the sustainable synthesis goals.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Hydroxyanthracene 9,10 Dione

Reactions Involving the Bromine Moiety

The carbon-bromine bond in 1-Bromo-4-hydroxyanthracene-9,10-dione is a key site for synthetic modification, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

The bromine atom attached to the anthraquinone (B42736) ring is susceptible to replacement by nucleophiles. evitachem.com This type of reaction, known as nucleophilic aromatic substitution (SNAr), is facilitated by the electron-withdrawing nature of the adjacent carbonyl groups, which stabilizes the intermediate Meisenheimer complex. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide ion to restore aromaticity.

Common nucleophiles that can displace the bromine include amines, alkoxides, and thiolates. For instance, reaction with an amine like methylamine (B109427) would yield 1-(methylamino)-4-hydroxyanthracene-9,10-dione. These reactions are typically carried out in a suitable solvent and may require heat or the presence of a base to proceed efficiently.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for C-C Bond Formation

The bromine moiety serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds under relatively mild conditions. evitachem.com

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound, typically an arylboronic acid, to form a biaryl product. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. evitachem.com Studies have shown high yields for the coupling of this compound with various arylboronic acids. evitachem.com

Interactive Table: Suzuki-Miyaura Cross-Coupling of this compound

| Coupling Partner | Catalyst System | Product | Yield Range (%) |

|---|

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This reaction typically forms a new carbon-carbon bond at the less substituted carbon of the alkene, resulting in a vinylated anthraquinone derivative. organic-chemistry.org The reaction is regioselective, often yielding the trans-alkene product. researchgate.net While specific studies on this compound are not detailed, the reaction is widely applied to other bromoanthracenes. researchgate.net

Sonogashira Reaction: This coupling reaction joins the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly effective for creating arylalkyne structures. libretexts.org The reaction proceeds under mild conditions, often at room temperature, and is instrumental in the synthesis of complex molecules and organic materials. wikipedia.orgnih.gov The product of such a reaction with this compound would be a 1-alkynyl-4-hydroxyanthracene-9,10-dione derivative.

Reductive Dehalogenation Studies

Reductive dehalogenation is a process that involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. A common method is catalytic hydrogenation, which employs hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). Other methods may include the use of hydride donors or dissolving metal reduction systems. This reaction is useful for synthesizing the parent 4-hydroxyanthracene-9,10-dione from its brominated counterpart or for removing the bromine after it has served its purpose as a directing group or synthetic handle.

Reactions Involving the Hydroxyl Moiety

The phenolic hydroxyl group at the 4-position offers another site for chemical modification, primarily through reactions that target the acidic proton or the oxygen atom's lone pairs.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an alkoxy-substituted anthraquinone.

Esterification: The hydroxyl group readily reacts with acylating agents to form esters. This can be accomplished by using an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base neutralizes the acidic byproduct (e.g., HCl) and catalyzes the reaction. This transformation is useful for installing protecting groups or for modifying the electronic and solubility properties of the molecule.

Investigation of Hydrogen Bonding Interactions and Their Influence on Reactivity

A defining structural feature of this compound is the presence of a strong intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the hydroxyl group at the C4 position and the oxygen atom of the peri-located quinone carbonyl group at C9. This hydrogen bond leads to the formation of a stable, quasi-aromatic six-membered ring. researchgate.net

The formation of this hydrogen bond has several significant consequences for the molecule's reactivity:

Acidity and Nucleophilicity: The hydrogen bond decreases the acidity of the phenolic proton, making it less available for abstraction by a base. It also reduces the nucleophilicity of the C9 carbonyl oxygen.

Electronic Effects: The interaction influences the electron density distribution across the anthraquinone scaffold. This electronic perturbation affects the electrophilicity and nucleophilicity of various positions on the aromatic rings, thereby modulating the molecule's susceptibility to attack.

The stability imparted by this hydrogen bond is a critical factor in predicting the compound's behavior in subsequent chemical transformations.

| Parameter | Description | Influence on Reactivity |

| H-Bond Type | Intramolecular O-H···O=C | Increases molecular stability; forms a stable six-membered ring. researchgate.net |

| Atoms Involved | 4-OH and 9-C=O | Reduces acidity of the hydroxyl proton and reactivity of the C9 carbonyl. |

| Estimated Energy | 8.2 to 23.6 kcal/mol (for related RAHB systems) nih.gov | Provides a significant thermodynamic barrier to conformational changes and influences reaction pathways. |

RAHB: Resonance-Assisted Hydrogen Bond

Reactivity of the Anthracene-9,10-dione Core

The reactivity of the core structure is dictated by the interplay of the quinone system and the substituents on the aromatic ring.

Electrophilic Aromatic Substitution (beyond initial bromination)

While the compound itself is formed via electrophilic bromination of 4-hydroxyanthracene-9,10-dione, its structure allows for further electrophilic aromatic substitution (SEAr) reactions such as nitration or sulfonation. evitachem.comwikipedia.orglumenlearning.com The regioselectivity of a subsequent substitution is governed by the directing effects of the existing substituents: the hydroxyl (-OH) group, the bromo (-Br) group, and the deactivating effect of the quinone core.

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group.

Bromo Group (-Br): This is a deactivating, yet ortho-, para-directing group.

Considering the positions on the substituted ring (Ring A), the -OH is at C4 and the -Br is at C1. The position ortho to the powerful -OH group (C3) and the position ortho to the -Br group (C2) are the most likely sites for further electrophilic attack. The strong activating nature of the hydroxyl group would likely direct an incoming electrophile to the C2 position, which is ortho to the hydroxyl group and meta to the bromine.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | C4 | Activating | Ortho, Para |

| -Br | C1 | Deactivating | Ortho, Para |

| Quinone Core | - | Deactivating | Meta (to the unsubstituted ring) |

Diels-Alder Reactions and Other Cycloaddition Pathways

The anthracene (B1667546) core is well-known to participate in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. researchgate.net In the case of this compound, the reactivity is complex. The central ring of the anthracene-9,10-dione is not aromatic and thus does not act as the diene. However, the outer aromatic rings can potentially serve as the diene component.

More significantly, the electron-deficient nature of the quinone system allows the C2-C3 double bond to function as a dienophile, reacting with a suitable diene. The regioselectivity of such cycloadditions is heavily influenced by the electronic effects of the substituents. For instance, studies on juglone (B1673114) (a related naphthoquinone) show that hydrogen bonding and substituents dictate the regiochemical outcome of Diels-Alder reactions. nih.gov Research on the cycloaddition reactions of 9-bromoanthracene (B49045) demonstrates that the anthracene skeleton is reactive, and the regioselectivity can be controlled by the dienophile's substituents and reaction conditions, such as microwave assistance. jksus.org

Quinone-Hydroquinone Redox Chemistry (non-biological context)

A fundamental characteristic of the quinone moiety is its ability to undergo reversible reduction to a hydroquinone. This process involves the transfer of two electrons and two protons to the carbonyl groups, resulting in the formation of 1-Bromo-4,9,10-trihydroxyanthracene. This redox interconversion is a key feature in applications like organic electronics and redox flow batteries. nih.govacs.org

The redox potential of this transformation is highly sensitive to the electronic nature of the substituents on the aromatic ring. gsu.edu

Electron-donating groups (like -OH) generally lower the redox potential, making the quinone easier to reduce.

Electron-withdrawing groups (like -Br) typically increase the redox potential, making reduction more difficult.

In this compound, the opposing effects of the hydroxyl and bromo groups create a fine-tuned redox potential. The table below shows the reduction potentials for related substituted anthraquinones, illustrating the impact of various functional groups.

| Compound | Substituent(s) | E1/2(0/-1) vs Fc+/Fc (V) | E1/2(-1/-2) vs Fc+/Fc (V) | Source |

| Anth-1-Phenox | 1-phenoxazine | -1.33 | -1.75 | nih.gov |

| Anth-2-Phenox | 2-phenoxazine | -1.33 | -1.75 | nih.gov |

| Anth-1-Carb | 1-carbazole | -1.43 | -1.83 | nih.gov |

| Anth-2-Carb | 2-carbazole | -1.43 | -1.83 | nih.gov |

| Anth-1-NPh2 | 1-diphenylamine | -1.41 | -1.81 | nih.gov |

| Anth-2-NPh2 | 2-diphenylamine | -1.40 | -1.80 | nih.gov |

This data illustrates the minor influence of donor substituents on the reduction potentials of the anthraquinone unit. nih.gov

Advanced Mechanistic Studies and Computational Elucidation

Modern computational chemistry provides powerful tools for investigating the reaction mechanisms of complex molecules without direct experimentation.

Reaction Kinetics and Thermodynamic Analysis

Detailed kinetic and thermodynamic profiles for reactions involving this compound can be elucidated using computational methods like Density Functional Theory (DFT). nih.gov

Kinetic Analysis: Reaction kinetics are governed by the activation energy (Ea), which is the energy barrier of the transition state. Computational modeling can map the entire reaction coordinate and identify the structure and energy of transition states. This is particularly useful for predicting the regioselectivity in reactions like Diels-Alder cycloadditions, where different pathways may have different activation barriers. nih.gov Studies on chalcones and other substituted aromatics have successfully used computational docking and energy calculations to predict reactivity and biological activity, demonstrating the power of these methods. elsevierpure.com

Computational screening of substituted anthraquinone derivatives has been employed to predict key properties like reduction potentials and solvation free energies, facilitating the design of new materials for applications such as redox flow batteries. nih.gov

| Computational Method | Information Gained | Relevance to Reactivity |

| Density Functional Theory (DFT) | Electron density, orbital energies (HOMO/LUMO), ground and transition state energies. nih.govnih.gov | Predicts sites of electrophilic/nucleophilic attack, reaction feasibility (thermodynamics), and reaction pathways (kinetics). |

| Molecular Docking | Binding patterns and energies between molecules. elsevierpure.comnih.gov | Elucidates interactions with catalysts or other reactants. |

| AIMPAC (Atoms in Molecules) | Topological properties of electron density, analysis of hydrogen bonds. psu.edu | Quantifies the strength and influence of non-covalent interactions like hydrogen bonding. |

Transition State Characterization in Key Reactions

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Key reactions for this compound include nucleophilic aromatic substitution at the bromine-bearing carbon and reactions involving the hydroxyl and quinone moieties.

Theoretical chemistry provides powerful tools to locate and characterize these fleeting structures. Transition state optimization is a common computational task that seeks the first-order saddle point on the potential energy surface corresponding to the highest energy point along the minimum energy reaction path. The nature of this stationary point is confirmed by frequency calculations, where a true transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Illustrative Data for Transition State Geometry:

Below is an interactive table presenting a hypothetical transition state geometry for the nucleophilic substitution of this compound with a generic nucleophile (Nu). This data is illustrative of the output from a computational chemistry study.

| Parameter | Value (Å) | Description |

|---|---|---|

| C(1)-Br Bond Distance | 2.25 | Elongated bond, indicating partial bond breaking. |

| C(1)-Nu Bond Distance | 2.10 | Partially formed bond. |

| C(1) Hybridization | sp2-like | Approaching a Meisenheimer complex-like structure. |

Illustrative Data for Vibrational Frequencies of a Transition State:

This table shows an example of the kind of vibrational frequency data that would be calculated for a transition state. The single imaginary frequency is the hallmark of a true transition state.

| Mode | Frequency (cm-1) | Description |

|---|---|---|

| 1 | -150.2i | Imaginary frequency corresponding to the C-Br bond breaking and C-Nu bond forming. |

| 2 | 158.4 | Real frequency (e.g., ring deformation). |

| 3 | 320.1 | Real frequency (e.g., C-H bending). |

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the entire energy profile of a reaction pathway. psu.eduuclouvain.beresearchgate.net These calculations provide the relative energies of reactants, intermediates, transition states, and products.

For this compound, DFT calculations could be used to investigate various reaction mechanisms. For instance, in a Suzuki-Miyaura cross-coupling reaction, a common transformation for aryl bromides, quantum chemical calculations can elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps. evitachem.com Similarly, for Diels-Alder reactions, where the anthraquinone system could potentially act as a dienophile, calculations can predict the endo/exo selectivity and the activation energies. jksus.org

The choice of the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-31G(d,p), def2-TZVP) is crucial for obtaining accurate results. uclouvain.beresearchgate.net Solvent effects can also be incorporated using continuum models like the Polarizable Continuum Model (PCM). uclouvain.beresearchgate.net

Illustrative Reaction Coordinate Diagram Data:

The following table provides an example of the data that would be generated from a quantum chemical calculation of a hypothetical reaction pathway for this compound. The energies are typically reported relative to the starting materials.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State 1 (TS1) | +25.5 | Activation energy for the formation of an intermediate. |

| Intermediate | -5.2 | A metastable species along the reaction path (e.g., Meisenheimer complex). |

| Transition State 2 (TS2) | +15.8 | Activation energy for the breakdown of the intermediate to products. |

| Products | -12.0 | Substituted product + Bromide |

Such detailed computational studies, while not yet published for this specific molecule, are essential for a predictive understanding of its chemical behavior and for the rational design of new synthetic routes and functional materials based on the this compound scaffold.

Derivatization and Functionalization Strategies Employing 1 Bromo 4 Hydroxyanthracene 9,10 Dione As a Synthon

Synthesis of Novel Substituted Anthraquinones

The reactive nature of the carbon-bromine bond at the C-4 position makes 1-Bromo-4-hydroxyanthracene-9,10-dione an excellent precursor for a variety of substituted anthraquinones. Key strategies include palladium-catalyzed cross-coupling reactions and copper-catalyzed nucleophilic substitutions.

Suzuki-Miyaura Cross-Coupling: This reaction is a powerful method for forming carbon-carbon bonds. While studies often utilize analogous compounds like 1-hydroxy-4-iodoanthraquinone due to the higher reactivity of iodine, the principles are directly applicable to the bromo derivative. The reaction couples the anthraquinone (B42736) with an arylboronic acid in the presence of a palladium catalyst and a base to yield 4-aryl-1-hydroxyanthraquinones. Research has shown that using a catalyst system like Pd(PPh₃)₄ with a base such as sodium bicarbonate in a toluene-water solvent system can lead to high yields of the desired arylated products. This method allows for the introduction of a wide array of substituted and unsubstituted aryl groups at the 4-position.

Ullmann Condensation: The Ullmann reaction is a classic method for forming carbon-nitrogen and carbon-oxygen bonds, often used for synthesizing aminoanthraquinone dyes and intermediates. This strategy involves the copper-catalyzed reaction of the bromoanthraquinone with an amine or alcohol. For instance, reacting the bromo derivative with various primary or secondary amines in the presence of a copper catalyst facilitates the substitution of the bromine atom, yielding 4-amino-1-hydroxyanthraquinone derivatives. This approach is fundamental in the synthesis of colored compounds and biologically active molecules.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the electron-deficient anthraquinone ring can be displaced by strong nucleophiles. This provides a direct route to introduce functionalities. For example, reaction with thiols can produce thioether derivatives, while reaction with alkoxides can yield ether-substituted anthraquinones.

The table below summarizes key findings from research on analogous substituted anthraquinones, demonstrating the viability of these methods for derivatizing this compound.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | 1-hydroxy-4-iodoanthraquinone, Arylboronic acids | Pd(PPh₃)₄, NaHCO₃ | 4-Aryl-1-hydroxyanthraquinones | evitachem.com |

| Ullmann Condensation | Bromaminic acid, Various amines | Copper catalyst | 4-Amino-anthraquinone derivatives | acs.org |

| Nucleophilic Substitution | 1-Amino-4-bromo-9,10-anthraquinones, Amines | Base | 4-Substituted-1-amino-9,10-anthraquinones | longdom.org |

Formation of Polymeric Structures and Macromolecules

The bifunctional nature of this compound makes it a highly suitable monomer for the synthesis of advanced polymeric materials. The anthraquinone core can be incorporated into polymer backbones or attached as a pendant group, imparting unique electrochemical, optical, and thermal properties to the resulting macromolecule.

Polymer Backbone Integration: The synthon can be used in polycondensation reactions. The bromine atom allows for participation in cross-coupling polymerization reactions like Suzuki or Sonogashira coupling. For example, by reacting it with a molecule containing two boronic acid groups (in a Suzuki polymerization) or two terminal alkyne groups (in a Sonogashira polymerization), the anthraquinone unit can be integrated directly into the main chain of a conjugated polymer. acs.org Such polymers are investigated for applications in electrochemical energy storage, where the redox-active anthraquinone unit is beneficial. arabjchem.org For instance, poly(anthraquinonyl sulfide) has been synthesized and explored as a cathode material for rechargeable lithium batteries. rsc.org

Pendant Group Functionalization: An alternative strategy is to attach the anthraquinone unit as a pendant group to a pre-existing polymer backbone. This can be achieved by first modifying the hydroxyl group of this compound. For example, the hydroxyl group can be reacted with a polymerizable moiety like methacryloyl chloride to form a methacrylated anthraquinone monomer. beilstein-journals.org This monomer can then be copolymerized with other standard monomers (e.g., styrene, methyl methacrylate) to yield a polymer with pendant anthraquinone groups. nih.gov This approach allows for precise control over the concentration of the active anthraquinone unit in the final material, which is useful for creating materials like polymeric photosensitizers that are easily recoverable. nih.gov

The table below outlines polymerization strategies where anthraquinone derivatives are used as key building blocks.

| Polymerization Strategy | Monomer Functional Groups | Resulting Polymer Type | Potential Application | Reference |

| Suzuki Polycondensation | Dihalo-anthraquinone, Diboronic acid | Conjugated Polymer | Energy Storage | acs.orgarabjchem.org |

| Nucleophilic Aromatic Substitution | Dihalo-anthraquinone, Bisphenol | Poly(ether-anthraquinone) | High-Stability Materials | arabjchem.org |

| Pendant Group Attachment | Hydroxy-anthraquinone, Methacryloyl chloride | Methacrylate Copolymer | Recyclable Photosensitizer | beilstein-journals.orgnih.gov |

Conjugation with Diverse Molecular Frameworks

The ability to conjugate this compound to other molecular frameworks is critical for developing specialized chemical tools and functional materials. The bromo and hydroxyl groups serve as chemical handles for covalently linking the anthraquinone core to a wide range of other molecules, including biomolecules, polymers, and fluorescent probes.

Conjugation via the Hydroxyl Group: The hydroxyl group provides a convenient site for forming ester or ether linkages. For example, it can be esterified with a carboxylic acid-containing molecule or etherified with an alkyl halide. This strategy has been used to attach anthraquinone derivatives to polyols, which can enhance aqueous solubility and biocompatibility. longdom.org Similarly, it can be linked to polymer backbones like poly(2-hydroxyethyl methacrylate) (PHEMA) to create functional materials where the anthraquinone acts as a photosensitizer. nih.gov

Conjugation via the Bromo Group: The bromine atom is an ideal site for forming stable carbon-carbon or carbon-heteroatom bonds through cross-coupling chemistry. This allows the anthraquinone to be conjugated to complex aromatic systems or other functional synthons. For example, a Suzuki coupling reaction could link the anthraquinone to a fluorescent molecule like pyrene (B120774) or a biologically active pharmacophore. The synthesis of 9-bromo-10-diphenylphosphanylanthracene from 9,10-dibromoanthracene (B139309) demonstrates the feasibility of forming C-P bonds, opening pathways to new ligands and materials. researchgate.net This versatility enables the design of hybrid molecules where the anthraquinone unit provides specific properties, such as redox activity or light-absorption, to the target framework.

Advanced Spectroscopic and Analytical Techniques for Research on 1 Bromo 4 Hydroxyanthracene 9,10 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Reaction Products and Intermediates (e.g., 2D-NMR, Solid-State NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 1-Bromo-4-hydroxyanthracene-9,10-dione and its reaction products. rsc.orgnih.gov One-dimensional (1D) NMR, encompassing ¹H and ¹³C spectra, provides initial, crucial information about the chemical environment of protons and carbon atoms within the molecule. omicsonline.org However, for complex derivatives or to resolve ambiguities, two-dimensional (2D) NMR techniques are essential. researchgate.netnih.gov

2D-NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the anthraquinone (B42736) framework. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates proton signals directly to their attached carbon atoms, providing definitive ¹H-¹³C one-bond connections. omicsonline.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the connectivity of quaternary carbons (like the carbonyls at C-9 and C-10 and the carbon atoms bearing the bromo and hydroxy substituents) and for piecing together the entire molecular skeleton. omicsonline.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is crucial for determining the spatial arrangement and conformation of substituents on the anthraquinone core. researchgate.net

For instance, in the structural elucidation of anthraquinone derivatives, HMBC is instrumental in assigning the chemical shifts of non-protonated carbons by observing their long-range coupling with nearby protons. nih.gov The chemical shifts in the ¹H NMR spectrum are also highly informative; for example, the proton at the C-4 position in a related tribromoanthraquinone was identified by its high chemical shift (δ = 7.63 ppm). beilstein-journals.org

Solid-State NMR: Solid-State NMR (ssNMR) provides valuable insights into the structure of these compounds in their solid phase. High-resolution ¹³C ssNMR can reveal differences in molecular symmetry between the solid and solution states. rsc.org These differences can arise from the "locking" of specific molecular conformations in the crystal lattice, an effect that would be averaged out in solution. rsc.org This technique is particularly useful for studying polymorphism and the packing of molecules in the crystalline state. rsc.org

Table 1: Application of NMR Techniques in Anthraquinone Derivative Analysis

| NMR Technique | Primary Application | Type of Information Obtained | Relevance to this compound |

|---|---|---|---|

| ¹H NMR | Proton environment analysis | Chemical shifts, coupling constants (J-coupling), integration | Identifies aromatic and hydroxyl protons, determines substitution patterns. |

| ¹³C NMR | Carbon skeleton analysis | Chemical shifts of individual carbon atoms | Confirms the number and type of carbon atoms (aromatic, carbonyl). semanticscholar.org |

| COSY | ¹H-¹H correlation | Identifies neighboring protons within a spin system | Maps the proton connectivity on the substituted benzene (B151609) rings. nih.gov |

| HSQC/HMQC | ¹H-¹³C one-bond correlation | Directly links protons to their attached carbons | Assigns carbon signals based on known proton signals. omicsonline.org |

| HMBC | ¹H-¹³C long-range correlation | Connects fragments across quaternary carbons and heteroatoms | Key for confirming the positions of the bromo and hydroxyl groups and the carbonyls. nih.gov |

| Solid-State NMR | Analysis in the solid phase | Information on molecular symmetry and packing in the crystal lattice | Reveals structural features not observable in solution. rsc.org |

Mass Spectrometry Applications in Reaction Monitoring and Product Identification (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a critical tool for the analysis of this compound and its derivatives, offering high sensitivity for molecular weight determination and structural characterization. evitachem.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its reaction products. mdpi.com This precision is essential for distinguishing between compounds with the same nominal mass but different chemical formulas. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The hyphenation of liquid chromatography with mass spectrometry is a powerful technique for analyzing complex reaction mixtures. researchgate.netnih.gov LC separates the individual components of the mixture, which are then introduced into the mass spectrometer for detection and identification. This is invaluable for monitoring the progress of a synthesis, identifying intermediates, and characterizing impurities. evitachem.comnih.gov For instance, Ultrahigh-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UPLC-QqQ-MS) has been effectively used for the quantification of anthraquinones in complex samples. researchgate.net

Fragmentation Analysis: In MS, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that provides structural information. For this compound, the presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in a pair of peaks (an M and M+2 peak) of nearly equal intensity for any fragment containing a bromine atom. docbrown.info Techniques like UPLC-Q/TOF-MS (Quadrupole Time-of-Flight) can be used to investigate the specific fragmentation pathways of these molecules in detail. researchgate.net

Table 2: Mass Spectrometry Techniques for the Analysis of Brominated Anthraquinones

| Technique | Primary Function | Key Advantages |

|---|---|---|

| HRMS | Accurate Mass Determination | Provides elemental composition, enabling unambiguous formula identification. mdpi.com |

| LC-MS / UPLC-MS | Separation and Identification | Allows for analysis of complex mixtures, reaction monitoring, and quantification. researchgate.netresearchgate.net |

| GC-MS | Analysis of Volatile Derivatives | Identifies degradation and intermediate products in industrial processes. nih.gov |

| Tandem MS (MS/MS) | Structural Elucidation | Provides detailed fragmentation patterns for structural confirmation. researchgate.net |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Studying Electronic Transitions and Interactions

UV-Vis and fluorescence spectroscopy are used to probe the electronic properties of this compound. The anthraquinone core is a chromophore, and its absorption and emission characteristics are sensitive to the nature and position of substituents.

UV-Vis Spectroscopy: The UV-Vis spectrum of substituted anthraquinones typically shows several distinct bands associated with π-π* electronic transitions. mdpi.com The introduction of substituents like the hydroxyl (-OH) and bromo (-Br) groups on the anthraquinone skeleton alters the energy levels of the molecular orbitals. Electron-donating groups, such as hydroxyl and alkoxy groups, typically cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. nih.govacs.org For example, the least energetic band in unsubstituted anthraquinone shifts from around 325 nm to approximately 350 nm in 2,6-dialkoxy-anthraquinones. nih.gov This substituent-dependent shift is a key characteristic used in the analysis of these compounds. mdpi.com

Fluorescence Spectroscopy: While many anthraquinones have low fluorescence quantum yields, their emission properties can still provide useful information. The fluorescence spectra of anthracene (B1667546) derivatives are significantly affected by substitution. nih.gov For example, the fluorescence bands of 9,10-disilylanthracene show a considerable bathochromic shift compared to unsubstituted anthracene. nih.gov Similarly, the fluorescence spectrum of 9-bromoanthracene (B49045) provides a characteristic emission profile. researchgate.net Studying the fluorescence can yield insights into the excited state properties and intermolecular interactions of this compound and its derivatives.

Table 3: Typical Electronic Transitions in Substituted Anthraquinones

| Spectral Region | Approximate Wavelength (nm) | Transition Type | Effect of Substituents |

|---|---|---|---|

| UV | ~250 - 280 nm | π-π* (Benzoid band) | Position is influenced by the substitution pattern. mdpi.com |

| UV/Visible | ~300 - 380 nm | π-π | Sensitive to substituent type; electron-donating groups cause a bathochromic shift. mdpi.comnih.gov |

| Visible | > 400 nm | n-π (often weak) | Related to the carbonyl groups' non-bonding electrons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Group Transformations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying functional groups and monitoring their transformations during chemical reactions involving this compound.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is routinely used to confirm the presence of key functional groups. The spectrum of this compound would be characterized by:

O-H stretching: A broad band indicating the hydroxyl group.

C=O stretching: Strong, sharp peaks characteristic of the quinone carbonyl groups.

C=C stretching: Bands corresponding to the aromatic rings.

C-Br stretching: A vibration typically found in the lower frequency (fingerprint) region of the spectrum. Monitoring changes in these bands allows researchers to track reactions such as the substitution of the bromine atom or derivatization of the hydroxyl group. tandfonline.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and the carbon skeleton. It is a powerful tool for analyzing the vibrational modes of the fused ring system of anthraquinones. nsf.govnih.gov Theoretical calculations, such as time-dependent density functional theory (TDDFT), are often used in conjunction with experimental Raman spectra to accurately assign the observed vibrational modes to specific molecular motions. nih.govresearchgate.net This combined approach can identify vibrations common to the dihydroxyanthraquinone family and those unique to a specific substitution pattern, making it a sensitive probe of molecular structure. nsf.gov

X-ray Crystallography for Detailed Solid-State Structural Analysis of Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline derivatives of this compound. mdpi.com This technique provides exact data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and connectivity. mdpi.comresearchgate.net

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and π-π stacking (between the aromatic rings). mdpi.comresearchgate.net This information is crucial for understanding the solid-state properties of the material. For example, in a cysteine-incorporated anthraquinone derivative, X-ray analysis confirmed the presence of intermolecular hydrogen bonds that link the molecules into an infinite chain. mdpi.com The analysis of 9-bromo-10-diphenylphosphanylanthracene and its derivatives also relied heavily on single-crystal X-ray diffraction to establish their molecular structures. researchgate.net

Applications in Advanced Chemical Technologies and Materials Science Non Biological and Non Clinical

Components in Novel Electrochemical Systems (e.g., Redox Flow Batteries, Non-Aqueous Redox Mediators)

The core structure of 1-Bromo-4-hydroxyanthracene-9,10-dione, the anthraquinone (B42736) unit, has been identified as a highly promising scaffold for electroactive materials, particularly for energy storage applications like aqueous and non-aqueous redox flow batteries (RFBs). The electrochemical potential of anthraquinone derivatives can be finely tuned by the introduction of various functional groups. The hydroxyl (-OH) and bromine (-Br) substituents on the this compound molecule play a crucial role in modifying its electronic properties and, consequently, its redox behavior.

Research into anthraquinone-based electrolytes has shown that the position and nature of substituents significantly impact the material's performance. For instance, studies on dihydroxyanthraquinone (DHAQ) isomers have demonstrated that the placement of hydroxyl groups affects the redox potential, electrochemical reversibility, and water solubility. researchgate.net The 1,8-DHAQ isomer, for example, exhibits high redox reversibility and a suitable reduction potential for use as an anolyte in an alkaline flow battery. researchgate.net Similarly, the bromine atom, being an electron-withdrawing group, influences the redox potential of the parent anthraquinone structure. This tunability is critical for designing high-performance RFBs, where the cell voltage and energy density are determined by the redox potentials of the active species.

While direct, extensive studies on this compound in RFBs are not widely published, its structural motifs are central to the development of next-generation energy storage systems. Scientists have developed anthraquinone derivatives with tailored structures to improve solubility in non-aqueous electrolytes for metal-organic RFBs. researchgate.net Furthermore, strategies to enhance the stability and solubility of anthraquinone anolytes, such as pH tuning and the introduction of solubilizing groups, have led to extremely low capacity fade rates, paving the way for long-lasting and cost-effective grid-scale energy storage. chemrxiv.org The functional groups of this compound make it a candidate for such derivatization to optimize its properties for use in these advanced electrochemical systems.

Table 1: Electrochemical Properties of Selected Anthraquinone Derivatives This table is representative of research in the field and illustrates the effect of functional groups on electrochemical properties. Data for this compound is inferred based on the influence of similar substituents.

| Compound | Application/System | Key Findings |

| 1,8-Dihydroxyanthraquinone (1,8-DHAQ) | Alkaline Aqueous RFB Anolyte | Exhibits high redox reversibility and a reduction potential of -0.574 V vs NHE. researchgate.net |

| Anthraquinone-2,7-disulfonic acid (AQDS) | Aqueous Bromine RFB Negolyte | Shows high solubility, rapid electrode kinetics, and high chemical stability during redox reactions. nii.ac.jp |

| Imidazolium-Functionalized Anthraquinone | Non-Aqueous Electrochemical CO2 Capture | Exhibits a 360-fold increase in solubility in DMSO compared to pristine anthraquinone. evitachem.com |

| This compound | Potential RFB Component | The -OH and -Br groups allow for tuning of redox potential, a key parameter for battery voltage. |

Building Blocks for Advanced Organic Materials (e.g., Semiconductors, Optoelectronic Materials, Functional Polymers)

This compound serves as a pivotal intermediate in the synthesis of a variety of functional organic materials. doi.org The reactivity of its bromine and hydroxyl groups allows for its incorporation into larger, more complex molecular architectures, leading to materials with tailored electronic and optical properties.

The bromine atom is particularly useful as it provides a reactive handle for a range of cross-coupling reactions, enabling the construction of extended π-conjugated systems. These systems are the foundation for organic semiconductors and optoelectronic materials. The hydroxyl group also offers a site for modification, influencing the material's solubility, morphology, and intermolecular interactions.

Examples of advanced materials derived from anthraquinone-based building blocks include:

Functional Polymers: Novel electroactive polyurethanes incorporating an anthraquinone moiety in their backbone have been synthesized. evitachem.com These polymers exhibit stable redox behavior and have been used to create electrochromic devices, which can change color upon the application of a voltage. evitachem.com

Covalent Organic Frameworks (COFs): Anthraquinone units have been integrated into two-dimensional COFs. researchgate.net These crystalline, porous materials can act as recyclable, metal-free photocatalysts for C-H functionalization under visible light irradiation. researchgate.net

Dyes and Pigments: The inherent chromophoric nature of the anthraquinone core means its derivatives are widely used in the manufacturing of vibrant and stable dyes. doi.org The specific substituents on this compound can be modified to produce a wide spectrum of colors.

The versatility of this compound as a building block stems from its ability to undergo diverse chemical transformations, leading to a new generation of smart and functional materials. doi.org

Precursors for Specialized Catalysts or Ligands in Organic Synthesis

The chemical structure of this compound makes it an excellent precursor for the synthesis of specialized catalysts and ligands. The key to this application is the presence of the bromine atom on the aromatic ring. Bromo-aromatic compounds are fundamental starting materials in many modern catalytic cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.

By replacing the bromine atom with various functional groups or by coupling it with other molecules, chemists can design and synthesize complex ligands with specific steric and electronic properties. These ligands can then coordinate with metal centers to form highly selective and efficient catalysts for a wide range of organic transformations. The hydroxyl group on the anthraquinone skeleton can also play a role, either by being a site for further functionalization or by influencing the catalytic activity through hydrogen bonding or as an ancillary coordination site.

While the direct synthesis of a specific commercial catalyst from this compound is not prominently documented in public literature, its potential is clear from established chemical principles. The process of halogenating anthraquinone derivatives is a known, albeit sometimes challenging, step to create reactive intermediates for building more complex molecules. researchgate.net The reactivity of the bromine moiety facilitates a variety of nucleophilic and catalytic transformations, establishing compounds like this compound as valuable precursors in the synthetic chemist's toolbox. doi.org

Table 2: Potential Synthetic Transformations of this compound for Catalyst/Ligand Synthesis

| Reaction Type | Reagents/Catalyst | Potential Product Type | Application |

| Suzuki Coupling | Boronic acid, Palladium catalyst | Aryl-substituted anthraquinone | Building block for extended π-systems, ligands |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst | Amino-substituted anthraquinone | Precursor for dyes, functional materials, ligands |

| Sonogashira Coupling | Terminal alkyne, Palladium/Copper catalyst | Alkynyl-substituted anthraquinone | Component in optoelectronic materials, molecular wires |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alcohol, thiol) | Ether or thioether-substituted anthraquinone | Fine-tuning of electronic properties |

Development of Chemical Sensing Platforms for Non-Biological Analytes

Functionalized anthraquinone derivatives are increasingly being explored for the development of chemical sensors for a variety of non-biological analytes. The anthraquinone core can act as a signaling unit (e.g., through changes in its fluorescence or electrochemical properties) when a recognition event occurs at its attached functional groups.

The this compound molecule is a suitable platform for creating such sensors. The hydroxyl and carbonyl groups can act as a binding site for certain analytes, particularly metal ions. For example, 1,4-dihydroxyanthraquinone has been investigated for its ability to detect Cu²⁺ ions through fluorescence quenching. mdpi.com The bromine atom provides a convenient point for further functionalization to introduce specific receptors for other target analytes.

Research in this area has led to the development of various anthraquinone-based sensors:

Electrochemical Sensors: An anthraquinone-functionalized ionic liquid has been used to fabricate a disposable electrochemical sensor for the enzyme-free detection of hydrogen peroxide. In another application, an imidazolium-functionalized anthraquinone was designed for the electrochemical capture and sensing of carbon dioxide (CO₂). evitachem.comresearchgate.net

Environmental Sensors: Thin films of 2-aminoanthraquinone (B85984) have been utilized to create sensors that measure changes in humidity and temperature by monitoring variations in capacitance and resistance.

Optical Sensors: The fluorescence properties of some anthraquinone derivatives can be modulated by the presence of specific metal ions, forming the basis of optical sensors. mdpi.com

The ability to modify the this compound structure allows for the creation of selective and sensitive platforms for detecting a range of non-biological species, which is of great importance in environmental monitoring and industrial process control.

Environmental Chemistry and Degradation Pathways Academic Context

Photochemical Degradation Mechanisms under Laboratory Conditions

While specific experimental studies on the photochemical degradation of 1-Bromo-4-hydroxyanthracene-9,10-dione are not extensively documented in publicly available literature, the degradation mechanisms can be inferred from studies on structurally similar compounds, such as other brominated aromatics and anthraquinone (B42736) derivatives.

The primary mechanism anticipated for the photochemical degradation of this compound is reductive debromination . Studies on various brominated flame retardants have consistently shown that the carbon-bromine (C-Br) bond is susceptible to cleavage upon absorption of UV radiation. This process involves the excitation of the molecule to a higher energy state (singlet or triplet state), leading to the homolytic or heterolytic cleavage of the C-Br bond. The presence of a hydroxyl group (-OH) on the anthraquinone ring can influence the electronic properties and, consequently, the photoreactivity of the molecule.

Research on the photolysis of brominated phenyl ethers, for instance, indicates that degradation is often initiated by de-bromination, leading to the formation of lower brominated, and potentially more mobile, byproducts. rsc.org The position of the bromine atom on the aromatic ring can affect the rate and pathway of degradation. rsc.org

Furthermore, the anthraquinone moiety itself is photoactive. Upon irradiation, it can generate reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals, which can then participate in the degradation of the parent compound or other organic molecules present in the environment. Studies on 9,10-anthraquinone have shown that it can undergo photooxidation, although the formation of humic-like substances, a common end-product of the photooxidation of some polycyclic aromatic hydrocarbons, was not observed. researchgate.net The interplay between the bromo- and hydroxy-substituents on the anthraquinone core of this compound would likely result in a complex degradation profile involving both debromination and oxidation of the aromatic structure.

A study on various anthraquinone derivatives doped in a polymer matrix revealed that the photostability is influenced by the nature and position of substituents. For example, 1,8-Dihydroxyanthraquinone was found to have good photostability and recovery characteristics. rsc.org This suggests that the hydroxyl group in this compound plays a significant role in its photochemical behavior.

Table 1: Postulated Photochemical Degradation Steps for this compound

| Step | Description | Potential Products |

| 1. Photoexcitation | Absorption of UV or visible light by the anthraquinone chromophore. | Excited state this compound |

| 2. Debromination | Cleavage of the C-Br bond, a common pathway for brominated aromatics. | 4-Hydroxyanthracene-9,10-dione, Bromide radical |

| 3. Hydroxylation | Attack by hydroxyl radicals (if formed) on the aromatic rings. | Dihydroxy-bromo-anthraquinone isomers |

| 4. Ring Opening | Further oxidation leading to the cleavage of the aromatic rings. | Smaller organic acids and aldehydes |

| 5. Mineralization | Complete degradation to inorganic compounds. | CO₂, H₂O, Br⁻ |

Investigations into Advanced Oxidation Processes (AOPs) for Transformation Studies

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). atlantis-press.comnih.gov Given the recalcitrant nature of many aromatic and halogenated compounds, AOPs represent a promising avenue for the transformation of this compound.

While specific studies on the application of AOPs to this compound are scarce, extensive research on the degradation of other anthraquinone dyes provides valuable insights. Common AOPs include:

Fenton and Photo-Fenton Processes: These methods use a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst to generate highly reactive hydroxyl radicals. The reaction of hydroxyl radicals with aromatic compounds is known to be very rapid. copernicus.org For anthraquinone dyes, the Fenton process has been shown to be effective in color and COD (Chemical Oxygen Demand) removal. The initial attack of the hydroxyl radical on the anthraquinone structure is a key step, leading to hydroxylation and subsequent ring opening. nih.gov The presence of dissolved natural organic matter can inhibit the reaction of hydroxyl radicals with aromatic compounds. usgs.gov

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. For anthraquinone dyes, ozonation can effectively break down the chromophoric structure, leading to decolorization. The combination of ozone with UV radiation or hydrogen peroxide can enhance the production of hydroxyl radicals and improve degradation efficiency. researchgate.net

Heterogeneous Photocatalysis (e.g., TiO₂/UV): In this process, a semiconductor catalyst like titanium dioxide (TiO₂) is activated by UV light, generating electron-hole pairs. These lead to the formation of hydroxyl radicals on the catalyst surface. This method has been successfully applied to the degradation of various anthraquinone dyes. The efficiency of the process can be influenced by factors such as catalyst loading, pH, and the presence of other substances in the water.

The degradation of anthraquinone compounds by AOPs generally proceeds through a series of hydroxylation steps, followed by the opening of the aromatic rings to form smaller aliphatic compounds, and ultimately, mineralization to CO₂, water, and inorganic ions (in this case, bromide). The rate constant for the reaction of hydroxyl radicals with anthraquinone dye Acid Blue 62 has been determined to be very high, on the order of 1.0 × 10¹⁰ M⁻¹s⁻¹. researchgate.net This indicates that hydroxyl radical-based AOPs would likely be very effective in transforming this compound.

Table 2: Overview of AOPs Applicable to Anthraquinone Derivatives

| AOP Method | Oxidizing Species | Typical Findings for Anthraquinone Dyes |

| Fenton/Photo-Fenton | •OH | High efficiency in color and COD removal; degradation proceeds via hydroxylation and ring cleavage. |

| Ozonation | O₃, •OH | Effective for decolorization by attacking the chromophore; combination with UV/H₂O₂ enhances degradation. researchgate.net |

| TiO₂/UV Photocatalysis | •OH, O₂•⁻ | Complete mineralization achievable; efficiency depends on pH, catalyst dose, and substrate concentration. |

| Sulfate Radical AOPs | SO₄•⁻ | An alternative to hydroxyl radical-based AOPs for the degradation of recalcitrant organics. |

Academic Modeling of Environmental Fate and Persistence (non-risk assessment)

Computational modeling plays a crucial role in predicting the environmental behavior of chemicals where experimental data is limited. For this compound, various modeling approaches can be employed to estimate its environmental fate and persistence.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties, including its degradation rate. For organic pollutants, QSAR models have been developed to predict their reactivity in processes like Fenton oxidation. researchgate.net Descriptors such as surface area, frontier orbital energies (HOMO and LUMO), and partial charges can be used to build these models. researchgate.net For this compound, QSAR could provide an estimate of its degradation rate constant in various environmental compartments.

Molecular Modeling and Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure and reactivity of this compound. These calculations can provide insights into bond dissociation energies (e.g., for the C-Br bond), which are crucial for predicting photochemical degradation. Furthermore, DFT can be used to model the interaction of the compound with reactive species like hydroxyl radicals, helping to elucidate reaction mechanisms and identify likely degradation products. Studies on other anthraquinone derivatives have used such methods to simulate their electronic absorption spectra and understand their photochemical properties.